molecular formula C18H21FN4O2 B11189544 Ethyl 7-(4-fluorophenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-fluorophenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11189544
M. Wt: 344.4 g/mol
InChI Key: QQBRCAQEYGVTIG-UHFFFAOYSA-N
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Description

Ethyl 7-(4-fluorophenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. The presence of a fluorophenyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(4-fluorophenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions to form the triazole ring.

    Introduction of the Pyrimidine Ring: The triazole intermediate is then reacted with suitable aldehydes or ketones in the presence of a base to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in a stepwise manner.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-fluorophenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Ethyl 7-(4-fluorophenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a neuroprotective and anti-inflammatory agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through:

    Molecular Targets: Interacting with enzymes and receptors involved in neuroprotection and inflammation.

    Pathways Involved: Inhibition of the NF-kB inflammatory pathway and reduction of endoplasmic reticulum stress.

Comparison with Similar Compounds

Ethyl 7-(4-fluorophenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo[1,5-a]pyrimidine derivatives:

    Similar Compounds: Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate, pyrazolo[3,4-d]pyrimidine derivatives.

    Uniqueness: The presence of the fluorophenyl group and the specific substitution pattern confer unique pharmacological properties.

This compound’s unique structure and diverse biological activities make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C18H21FN4O2

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 7-(4-fluorophenyl)-2-methyl-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H21FN4O2/c1-4-6-14-15(17(24)25-5-2)16(12-7-9-13(19)10-8-12)23-18(21-14)20-11(3)22-23/h7-10,16H,4-6H2,1-3H3,(H,20,21,22)

InChI Key

QQBRCAQEYGVTIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)F)C(=O)OCC

Origin of Product

United States

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